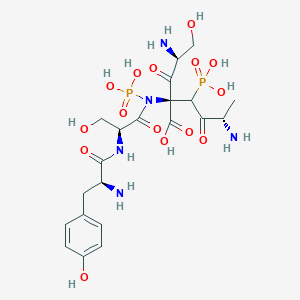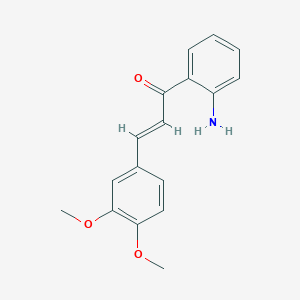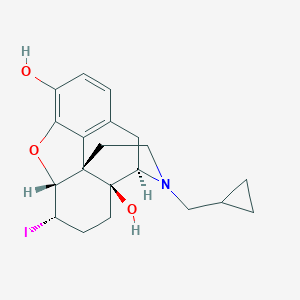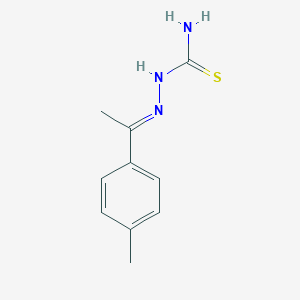
1-(4-Methylphenyl)ethanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)ethanone thiosemicarbazone, also known as 4-Methylthiosemicarbazone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone is not fully understood. However, studies have suggested that this compound acts by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 1-(4-Methylphenyl)ethanone thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone can induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes and proteins that are essential for cancer cell survival, including ribonucleotide reductase, thioredoxin reductase, and topoisomerase II.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methylphenyl)ethanone thiosemicarbazone in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and has the potential to be developed into a new anti-cancer drug. However, one of the main limitations of using this compound is its toxicity. Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone can be toxic to normal cells at high concentrations, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylphenyl)ethanone thiosemicarbazone. One of the main areas of focus is the development of new anti-cancer drugs based on this compound. Additionally, studies are needed to better understand the mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone and its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in animal models and in clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)ethanone thiosemicarbazone can be achieved through several methods. One of the most common methods involves the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of a catalyst, such as hydrochloric acid or acetic acid. This reaction results in the formation of 1-(4-Methylphenyl)ethanone thiosemicarbazone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)ethanone thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 1-(4-Methylphenyl)ethanone thiosemicarbazone has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
1-(4-Methylphenyl)ethanone thiosemicarbazone |
|---|---|
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
[(E)-1-(4-methylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ |
Clave InChI |
CLXMWTWYQLEKAI-XYOKQWHBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



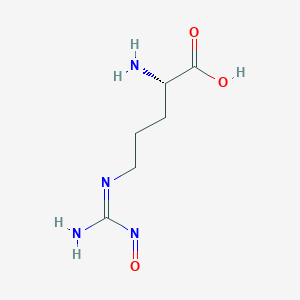

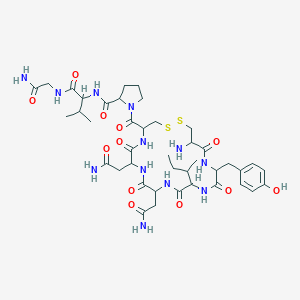
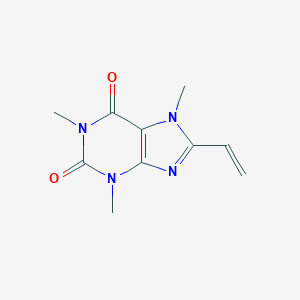
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

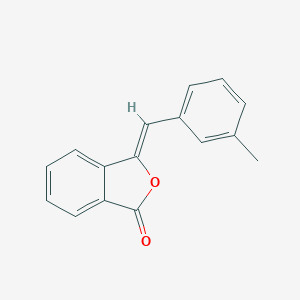
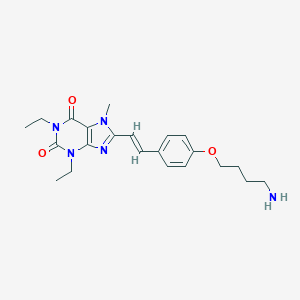
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)
